molecular formula C10H15N3O B13309199 2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde

2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde

Cat. No.: B13309199
M. Wt: 193.25 g/mol
InChI Key: QYFJBGMXCRMVOG-UHFFFAOYSA-N
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Description

2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde is a heterocyclic organic compound that features a pyrimidine ring substituted with a tert-butyl(methyl)amino group at the 2-position and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing cost-effective and readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl(methyl)amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 2-[tert-Butyl(methyl)amino]pyrimidine-5-carboxylic acid

    Reduction: 2-[tert-Butyl(methyl)amino]pyrimidine-5-methanol

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine-related pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the final pharmaceutical compound derived from it.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A simpler analog with an amino group at the 2-position.

    2-Methylamino-5-formylpyrimidine: Similar structure but with a methylamino group instead of tert-butyl(methyl)amino.

    2-tert-Butylamino-5-formylpyrimidine: Similar structure but with a tert-butylamino group instead of tert-butyl(methyl)amino.

Uniqueness

2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde is unique due to the presence of both the tert-butyl(methyl)amino group and the aldehyde group on the pyrimidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-[tert-butyl(methyl)amino]pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H15N3O/c1-10(2,3)13(4)9-11-5-8(7-14)6-12-9/h5-7H,1-4H3

InChI Key

QYFJBGMXCRMVOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C)C1=NC=C(C=N1)C=O

Origin of Product

United States

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